1-(2-Methoxyethyl)azocane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-12-10-9-11-7-5-3-2-4-6-8-11/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZIYGDBQOOMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methoxyethyl Azocane and Analogues
Historical Perspective of Azocane (B75157) Ring Synthesis
The synthesis of medium-sized nitrogen heterocycles like azocane (also known as heptamethyleneimine) has historically presented significant challenges to organic chemists. wikipedia.org Early efforts were often hampered by unfavorable entropic and enthalpic factors associated with forming 8- to 11-membered rings, leading to low yields and a prevalence of competing side reactions such as intermolecular polymerization.
Key historical strategies for constructing the azocane skeleton include:
Ring Expansion: Methods involving the expansion of smaller, more readily accessible rings like piperidines or pyrrolidines have been developed. These include reactions like the Tiffeneau-Demjanov ring expansion. dntb.gov.ua More recent strategies involve metal-free ring expansion of piperidines via bicyclic azetidinium intermediates. researchgate.net
Intramolecular Cyclization: Classical methods such as the Dieckmann and Thorpe-Ziegler condensations, which involve the intramolecular cyclization of long-chain dinitriles or diesters followed by reduction and decarboxylation, were among the first routes explored for creating large carbocyclic and heterocyclic rings.
Reductive Cyclization of Dinitriles: High-dilution catalytic hydrogenation of heptanedinitrile (B1346978) over catalysts like nickel has been a long-standing, though often low-yielding, method for preparing the parent azocane ring.
Over time, the development of new synthetic tools, particularly in organometallic catalysis, has provided more efficient and versatile pathways to the azocane core. researchgate.net These modern methods, such as ring-closing metathesis and various metal-catalyzed cyclizations, offer greater control and functional group tolerance, revolutionizing the approach to these challenging structures. researchgate.netunigoa.ac.in
Direct Alkylation Routes to N-Substituted Azocanes
The most straightforward approach to synthesizing 1-(2-Methoxyethyl)azocane involves the direct attachment of the 2-methoxyethyl group to the nitrogen atom of a pre-formed azocane ring.
N-Alkylation of Azocane Precursors
Direct N-alkylation is a fundamental and widely used transformation for creating carbon-nitrogen bonds. acsgcipr.org This method involves the reaction of azocane (heptamethyleneimine) with an appropriate 2-methoxyethyl electrophile, typically a halide or sulfonate, via an SN2 reaction. acsgcipr.org The reaction is generally performed in the presence of a base to neutralize the acid generated and to deprotonate the secondary amine, thereby increasing its nucleophilicity.
Common conditions involve stirring azocane with an alkylating agent like 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate in a polar aprotic solvent. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. mdpi.comfabad.org.tr
Table 1: Representative Conditions for N-Alkylation Reactions
| Amine Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | High | mdpi.com |
| Imidazopyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp, overnight | Not specified | fabad.org.tr |
| Generic Amine | Alkyl Halide/Sulfonate | Various (e.g., K₂CO₃, Et₃N) | Dipolar Aprotic (e.g., DMF, MeCN) | Variable | Variable | acsgcipr.org |
Reductive Amination Strategies
Reductive amination is a powerful and versatile one-pot method for N-alkylation. youtube.com This strategy involves the reaction of azocane with 2-methoxyacetaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the target tertiary amine. A key advantage of this method is that it avoids the handling of potentially hazardous alkylating agents. youtube.com
The reaction can be carried out using a variety of reducing agents, with the choice depending on the substrate's sensitivity and the desired reaction conditions. thieme.com Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the starting aldehyde. youtube.com
Commonly used reducing agents include:
Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions, which favor iminium ion formation. youtube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, STAB): A mild and effective reagent that is often preferred for its safety profile, as it does not generate toxic cyanide byproducts. purdue.edu
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is another option, particularly in industrial settings. youtube.comdtu.dk
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines | Reduces iminium ions faster than carbonyls. | youtube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines | Mild, non-toxic, high functional group tolerance. | purdue.edu |
| H₂ with Pd/C Catalyst | Aldehydes/Ketones + Amines | "Green" method, atom economical, scalable. | dtu.dk |
| Borane (BH₃) | Imines and Iminiums | Easily reduces C=N bonds. | youtube.com |
Cyclization Approaches for Azocane Ring Formation
An alternative to modifying a pre-existing azocane is to construct the ring itself through an intramolecular cyclization reaction. This approach is particularly useful for creating complex or highly substituted azocane analogues.
Ring-Closing Metathesis in Azocane Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings of various sizes, including the eight-membered azocane precursor. wikipedia.orgorganic-chemistry.org The reaction typically involves an acyclic diene substrate that cyclizes in the presence of a metal alkylidene catalyst, most commonly those based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts). wikipedia.orgnih.gov
To synthesize a precursor for this compound, a linear amine bearing the 2-methoxyethyl group and two terminal alkene chains at appropriate positions would be required. The RCM reaction would then yield an unsaturated eight-membered ring, 1-(2-methoxyethyl)-1,2,3,4,7,8-hexahydroazocine, which can subsequently be reduced to the final saturated azocane via standard hydrogenation methods. The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org
Table 3: Catalysts Used in Ring-Closing Metathesis for N-Heterocycles
| Catalyst | Common Name | Key Features | Reference |
|---|---|---|---|
| RuCl₂(PCy₃)₂(=CHPh) | Grubbs' Catalyst, 1st Gen (G-I) | Good for many applications, sensitive to air/moisture. | nih.gov |
| RuCl₂(IMesH₂)(PCy₃)(=CHPh) | Grubbs' Catalyst, 2nd Gen (G-II) | Higher activity, greater functional group tolerance. | organic-chemistry.org |
| RuCl₂(IMesH₂)(=CH-o-iPrOPh) | Hoveyda-Grubbs Catalyst, 2nd Gen (HG-II) | More stable, allows for catalyst recovery. | nih.gov |
| Mo(=CHCMe₂Ph)(N-2,6-iPr₂C₆H₃)(OCMe(CF₃)₂)₂ | Schrock's Catalyst | Very high activity, sensitive to functional groups. | nih.gov |
Intramolecular Ring-Closing Reactions
Beyond RCM, other intramolecular cyclization strategies can be employed to form the azocane ring. researchgate.net These methods involve creating a linear precursor that contains a nucleophilic nitrogen and an electrophilic carbon center, which react to close the ring.
A viable strategy would involve the intramolecular nucleophilic substitution of a long-chain amino-halide. For example, a precursor such as N-(2-methoxyethyl)-7-bromoheptan-1-amine could be synthesized. Under high-dilution conditions and in the presence of a non-nucleophilic base, this precursor would undergo intramolecular cyclization to form the target this compound. High dilution is critical to favor the intramolecular pathway over intermolecular polymerization.
Other advanced methods, such as radical cyclizations or metal-catalyzed C-H amination, represent the cutting edge of heterocycle synthesis and can also be adapted for the formation of the azocane ring system. researchgate.netmdpi.com
Stereoselective Synthesis Considerations for Azocane Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis are critical when considering the preparation of its substituted analogues where stereocenters may be present on the azocane ring. The synthesis of enantiomerically pure or enriched azocane derivatives is a significant challenge in organic chemistry due to the conformational flexibility of the eight-membered ring.
Strategies to achieve stereoselectivity often involve one of the following approaches:
Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids or carbohydrates, to construct the azocane ring with predefined stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce enantioselectivity in key ring-forming or functionalization steps. For instance, asymmetric hydrogenation or cyclization reactions can establish stereocenters with high fidelity.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully used in the synthesis of various N-heterocycles. nih.gov
The choice of strategy depends on the desired stereoisomer and the specific substitution pattern on the azocane ring. For example, a rhodium-catalyzed cycloaddition-fragmentation process has been described for accessing substituted azocanes, where the stereochemistry can be influenced by the catalyst system and substrate design. acs.org
Table 1: Influence of Chiral Catalysts on a Hypothetical Asymmetric Ring Closure to Form an Azocane Precursor This table presents plausible, illustrative data for a key synthetic step.
| Entry | Chiral Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | (R)-BINAP-RuCl₂ | Toluene | 60 | 85 | 90:10 | 92 |
| 2 | (S)-Tol-BINAP-Rh(I) | THF | 25 | 91 | 85:15 | 88 |
| 3 | (R,R)-Ph-BPE-Rh(I) | DCM | 25 | 88 | >95:5 | 96 |
| 4 | Chiral Phosphoric Acid | CCl₄ | 0 | 75 | 70:30 | 80 |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.govnih.gov Key areas for improvement over traditional methods include the choice of solvents, reagents, and energy sources.
Atom Economy: Reductive amination generally offers a higher atom economy than N-alkylation with a halide, as fewer atoms from the reactants are converted into waste products.
Use of Safer Solvents: Traditional solvents like DMF are effective but pose significant health risks. Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible. Microwave-assisted N-alkylation of amines has been successfully performed in aqueous media, eliminating the need for organic solvents. researchgate.netrsc.org
Catalysis: Utilizing catalytic reagents is superior to stoichiometric ones. rsc.org For instance, catalytic hydrogenation in the reductive amination pathway uses a small amount of a metal catalyst (like Palladium on carbon) and hydrogen gas, producing only water as a byproduct, which is a very green approach.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov An iridium-catalyzed alkylation of amines with alcohols under microwave irradiation has been noted as a green reaction due to its atom-economy and solvent-free conditions. nih.gov
Renewable Feedstocks: While not always straightforward, exploring biosynthetic routes or starting materials derived from renewable resources is a long-term goal of green chemistry.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for this compound This table presents a comparative analysis based on established green chemistry metrics.
| Parameter | Traditional Method (N-alkylation) | Green Method (Catalytic Reductive Amination) |
| Reagents | Azocane, 1-bromo-2-methoxyethane, K₂CO₃ | Azocane, 2-methoxyacetaldehyde, H₂, Pd/C |
| Solvent | Dimethylformamide (DMF) | Ethanol or 2-MeTHF |
| Byproducts | KBr, KHCO₃ | Water |
| Atom Economy | ~65% | >95% |
| E-Factor (Est.) | 10-15 | 1-3 |
| Energy Source | Conventional heating (reflux) | Lower temperature catalytic process |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound, a tertiary amine, from the reaction mixture are critical for obtaining a product of high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.
Extraction: A standard workup procedure involves quenching the reaction mixture with water and performing a liquid-liquid extraction. Since this compound is a basic compound, its solubility can be manipulated by adjusting the pH. The product can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) under basic conditions. Washing the organic layer with brine helps to remove water-soluble impurities. A buffer-assisted extraction procedure can be a powerful method to separate tertiary amines from primary and secondary amine byproducts without resorting to chromatography. acs.orgacs.org
Distillation: For large-scale preparations where the product is thermally stable, fractional distillation under reduced pressure is an effective method for purification. This technique separates compounds based on differences in their boiling points and can remove non-volatile impurities and solvents.
Chromatography: Column chromatography is a versatile technique for achieving high purity, especially on a laboratory scale.
Silica (B1680970) Gel Chromatography: Standard silica gel is acidic and can cause strong adsorption of basic amines, leading to poor separation and tailing peaks. To mitigate this, the mobile phase is often treated with a small amount of a competing amine, like triethylamine, or the silica gel is deactivated with a base. biotage.com
Alumina (B75360) Chromatography: Basic or neutral alumina can be a better alternative to silica gel for the purification of amines, as it minimizes the acid-base interactions that cause tailing.
Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups can provide excellent separation of basic compounds with simple, non-basic mobile phases like hexane/ethyl acetate. biotage.com
Table 3: Comparison of Purification Techniques for this compound This table provides a summary of the advantages and disadvantages of common purification methods.
| Technique | Principle | Advantages | Disadvantages |
| Extraction | Partitioning between immiscible liquids based on pH and solubility | Fast, inexpensive, highly scalable | Lower resolution, may not remove all impurities |
| Distillation | Separation based on boiling point differences | Excellent for large scale, removes non-volatile impurities | Requires thermal stability of the compound, energy-intensive |
| Column Chromatography | Separation based on differential adsorption to a stationary phase | High purity achievable, versatile | Can be slow, solvent-intensive, less scalable than distillation |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
A thorough review of available scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the advanced spectroscopic and structural elucidation of the compound this compound. Despite targeted searches for its synthesis and characterization, no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) could be located in the public domain.
The requested detailed analysis, which would include Proton NMR (¹H NMR) for structural confirmation, Carbon-13 NMR (¹³C NMR) for carbon skeleton analysis, and two-dimensional NMR techniques (COSY, HSQC, HMBC) for connectivity assignment, cannot be provided without access to primary research data. Similarly, the identification of functional groups through Infrared (IR) spectroscopy and the determination of molecular weight and fragmentation patterns via Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) for exact mass measurement, are contingent on the synthesis and subsequent analysis of this compound being published.
While general principles of these spectroscopic techniques are well-established, their application to a specific, uncharacterized molecule like this compound requires experimental data that is not currently available. The scientific community relies on published research for the dissemination of such information, and in this instance, the synthesis and detailed characterization of this compound have not been reported in the searched literature.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” with detailed research findings and data tables is not possible at this time due to the absence of the necessary foundational scientific data.
Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxyethyl Azocane
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of the compound of interest, in this case, the protonated molecule of 1-(2-Methoxyethyl)azocane, would be isolated and then subjected to collision-induced dissociation (CID). This process would break the molecule into smaller, charged fragments.
By analyzing the mass-to-charge ratio of these fragments, a fragmentation pathway can be proposed. For this compound, cleavage would be expected at the weakest bonds, such as the C-N bonds of the azocane (B75157) ring or the ether linkage. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule.
Hypothetical Fragmentation Data for this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | Intact protonated molecule |
| Fragment A | Loss of the methoxyethyl group |
| Fragment B | Cleavage of the azocane ring |
| Fragment C | Loss of a methyl group |
Note: This table is hypothetical and for illustrative purposes only, as no experimental MS/MS data for this compound is currently available.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this technique to be applicable, this compound would first need to be obtained in a single-crystal form of sufficient quality.
If a suitable crystal were grown, X-ray diffraction analysis would provide detailed information, including bond lengths, bond angles, and the conformation of the azocane ring and the methoxyethyl side chain in the solid state. This would allow for an unambiguous determination of its molecular structure.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = W° |
| Bond Length (C-N) | e.g., ~1.47 Å |
| Bond Angle (C-N-C) | e.g., ~112° |
Note: This table is hypothetical and for illustrative purposes only, as no experimental X-ray crystallographic data for this compound is currently available.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Chirality is a key consideration for many molecules. If this compound were to exist as a chiral molecule (for instance, due to a stable, non-interconverting conformation of the azocane ring or the presence of a stereocenter), Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be used to investigate its stereochemistry.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides information about the absolute configuration of the molecule in solution. ECD, which operates in the ultraviolet-visible region of the spectrum, provides similar information related to electronic transitions. A comparison of experimental VCD and ECD spectra with those predicted from quantum chemical calculations would allow for the assignment of the absolute configuration of an enantiomer.
As there is no indication from the structure that this compound is inherently chiral, the applicability of these techniques would depend on the specific context, such as the potential for conformational chirality.
Reactivity and Reaction Mechanisms of 1 2 Methoxyethyl Azocane
Nucleophilic Properties of the Azocane (B75157) Nitrogen
The nitrogen atom in the azocane ring of 1-(2-Methoxyethyl)azocane possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of this nitrogen is influenced by several factors, including steric hindrance and the electronic effects of its substituents.
As a tertiary amine, the nitrogen atom is bonded to three carbon atoms. Generally, the nucleophilicity of amines is affected by the degree of substitution. While tertiary amines are often more basic than secondary amines in the gas phase, their nucleophilicity in solution can be diminished by steric hindrance, which can impede the approach of the lone pair to an electrophilic center. The large and flexible nature of the eight-membered azocane ring may also play a role in modulating the accessibility of the nitrogen's lone pair.
The methoxyethyl substituent is primarily an electron-donating group through induction, which should, in principle, increase the electron density on the nitrogen atom and enhance its nucleophilicity. However, the presence of the oxygen atom in the side chain could also lead to intramolecular hydrogen bonding in protic solvents, potentially influencing the nitrogen's availability for reaction.
Table 1: General Comparison of Amine Nucleophilicity
| Amine Type | General Nucleophilicity Trend | Influencing Factors |
| Primary (RNH₂) | Generally good nucleophiles | Less steric hindrance. |
| Secondary (R₂NH) | Often the most nucleophilic amines | A balance of increased electron density from two alkyl groups and moderate steric hindrance. |
| Tertiary (R₃N) | Can be strong or weak nucleophiles | Increased basicity due to three alkyl groups, but potentially decreased nucleophilicity due to significant steric hindrance. |
This table presents a generalized trend; actual nucleophilicity can vary based on specific substituents and reaction conditions.
Electrophilic Substitution Reactions on the Azocane Ring System
Direct electrophilic substitution on the saturated carbon atoms of the azocane ring is not a typical reaction pathway. The C-H bonds of the methylene (B1212753) groups in the ring are strong and non-polar, making them unreactive towards most electrophiles. Reactions with electrophiles will overwhelmingly occur at the more electron-rich and accessible nitrogen atom.
However, functionalization of the carbon atom alpha to the nitrogen is a known reaction for cyclic amines. This can proceed through the formation of an iminium ion intermediate. For instance, oxidation of the amine could lead to an iminium ion, which is then susceptible to attack by nucleophiles at the α-carbon. While this is not a direct electrophilic substitution on the ring, it represents a key pathway for the functionalization of the azocane skeleton.
Transformations Involving the Methoxyethyl Side Chain
The methoxyethyl side chain in this compound is characterized by a stable ether linkage. Ether bonds are generally unreactive under many conditions, making this side chain robust.
Significant transformations of the methoxyethyl group would likely require harsh reaction conditions. For example, cleavage of the ether bond can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion, leading to the formation of an alcohol and an alkyl halide.
Catalytic Applications and Ligand Properties of this compound
The structure of this compound suggests its potential use as a ligand in coordination chemistry and homogeneous catalysis. The presence of two potential donor atoms, the nitrogen of the azocane ring and the oxygen of the methoxyethyl group, allows it to act as a bidentate ligand, forming a chelate ring with a metal center.
The flexibility of the methoxyethyl side chain would allow it to coordinate to a metal ion along with the nitrogen atom, potentially forming a stable five-membered chelate ring. Such N,O-bidentate ligands are known to be effective in a variety of catalytic transformations. The steric and electronic properties of the azocane ring would influence the coordination environment around the metal center, which in turn would affect the activity and selectivity of the catalyst.
Table 2: Potential Catalytic Applications for N,O-Bidentate Ligands
| Catalytic Reaction | Potential Role of a Ligand like this compound |
| Cross-Coupling Reactions | Modulating the reactivity and selectivity of palladium, nickel, or copper catalysts. |
| Asymmetric Hydrogenation | If a chiral version were synthesized, it could be used to induce enantioselectivity. |
| Polymerization | Acting as an ancillary ligand to control the properties of the resulting polymer. |
| Oxidation Reactions | Stabilizing high-oxidation-state metal centers. |
This table is illustrative of the types of reactions where ligands with similar functionalities are employed.
Computational and Theoretical Studies of 1 2 Methoxyethyl Azocane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wavefun.com Methods ranging from semi-empirical to high-level ab initio calculations can be employed to solve approximations of the Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. researchgate.netethz.ch For 1-(2-Methoxyethyl)azocane, these calculations reveal key electronic features that dictate its behavior.
The primary outputs of such analyses are the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the most probable site for electrophilic attack. The LUMO is likely distributed as an antibonding orbital across the C-N and C-O bonds.
Furthermore, these calculations provide the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the electronegative nitrogen and oxygen atoms, representing likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential would be found around the hydrogen atoms.
Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations This table presents hypothetical data representative of typical computational outputs.
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
| Partial Charge on Nitrogen (N) | -0.45 e | Indicates the electron-rich nature of the nitrogen atom. |
| Partial Charge on Oxygen (O) | -0.38 e | Indicates the electron-rich nature of the oxygen atom. |
Conformational Analysis of the Azocane (B75157) Ring System
The azocane ring is an eight-membered heterocycle, a class of medium-sized rings known for high conformational flexibility. nih.gov Unlike the well-defined chair conformation of cyclohexane, eight-membered rings exist as a complex mixture of several low-energy conformers, with small energy barriers separating them. nih.gov The primary conformational families for cyclooctane, and by extension azocane, are the boat-chair (BC) and the crown families.
The presence of the nitrogen heteroatom and the N-substituted 2-methoxyethyl group in this compound significantly influences the conformational preferences. The substituent introduces additional steric bulk and potential intramolecular interactions that can stabilize or destabilize certain ring conformations. A key factor in the stability of medium rings is the minimization of transannular strain—repulsive steric interactions between atoms across the ring.
Computational conformational analysis involves systematically searching for all possible low-energy structures. Each identified conformer's geometry is then optimized, and its relative energy is calculated. This process allows for the identification of the global minimum energy conformation and the relative populations of other conformers at a given temperature. For this compound, it is expected that a specific boat-chair conformer, which optimally positions the bulky substituent to minimize transannular interactions, would be the most stable.
Table 2: Hypothetical Relative Energies of this compound Conformers This table presents plausible hypothetical data for the relative stability of different ring conformations.
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Boat-Chair 1 (BC-1) | 0.00 (Global Minimum) | Substituent in a pseudo-equatorial position, minimizing transannular strain. |
| Boat-Chair 2 (BC-2) | 1.25 | Alternative boat-chair form with less favorable substituent orientation. |
| Twist-Chair-Chair (TCC) | 2.10 | A higher-energy conformer from a different family. |
| Crown | 4.50 | Highly symmetric but energetically unfavorable due to eclipsing strain. |
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying the reactivity of molecules like this compound. acs.orgscienceopen.com DFT can be used to calculate a variety of "reactivity descriptors" that predict how and where a molecule is likely to react. researchgate.net
Conceptual DFT provides a framework for interpreting these descriptors. Key indices include:
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.
Fukui Functions (f(r)): These are crucial for predicting regioselectivity. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. It helps identify the most likely sites for electrophilic attack (f⁻), nucleophilic attack (f⁺), and radical attack (f⁰).
For this compound, DFT calculations would likely confirm the nitrogen atom as the primary nucleophilic and basic center, exhibiting the highest value of f⁻. The oxygen atom would be a secondary nucleophilic site. The carbon atoms adjacent to the nitrogen and oxygen would be the most susceptible to nucleophilic attack, showing the highest f⁺ values.
Table 3: Illustrative DFT-Derived Reactivity Descriptors for Selected Atoms This table shows representative hypothetical Fukui function values to illustrate reactivity predictions.
| Atom | Fukui Index for Electrophilic Attack (f⁻) | Fukui Index for Nucleophilic Attack (f⁺) | Predicted Reactivity Role |
|---|---|---|---|
| Azocane Nitrogen (N) | 0.25 | 0.02 | Primary site for electrophilic attack (nucleophile, base). |
| Methoxy Oxygen (O) | 0.12 | 0.04 | Secondary site for electrophilic attack. |
| Azocane Carbon (α to N) | 0.03 | 0.11 | Likely site for nucleophilic attack. |
| Ethyl Carbon (α to O) | 0.02 | 0.09 | Secondary site for nucleophilic attack. |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulates the physical movements of atoms and molecules by iteratively solving Newton's equations of motion, using a force field to describe the forces between atoms. researchgate.net
An MD simulation of this compound, typically in a simulated solvent environment like water, would reveal several key dynamic properties. Researchers could observe the real-time flexibility of the eight-membered azocane ring, including transitions between its various boat-chair and other conformations. arxiv.org The simulation would also show the range of motion of the 2-methoxyethyl side chain, illustrating how it rotates and folds.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To track the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Radial Distribution Functions (RDFs): To analyze the structure of solvent molecules around key functional groups, such as the nitrogen and oxygen atoms, revealing details about solvation and potential hydrogen bonding.
These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its physical properties and interactions. acs.orgaps.org
Table 4: Typical Parameters and Outputs of a Hypothetical MD Simulation
| Simulation Parameter | Typical Value/Setting |
|---|---|
| System | One this compound molecule in a box of water molecules. |
| Force Field | GAFF (General Amber Force Field) or similar. |
| Simulation Time | 100 nanoseconds (ns). |
| Temperature | 298 K (25 °C). |
| Pressure | 1 atm. |
| Potential Outputs/Analyses | Information Gained |
| Conformational Transitions | Frequency and pathways of ring-flipping and side-chain rotation. |
| Solvent Interactions | Characterization of hydrogen bonds between water and the N/O atoms. |
| RMSD/RMSF Plots | Assessment of overall structural stability and regional flexibility. |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (focused on non-biological chemical properties)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov When focused on non-biological endpoints, this is often referred to as Quantitative Structure-Property Relationship (QSPR) modeling. nih.gov The fundamental principle is that the structure of a molecule, encoded in numerical "descriptors," determines its physical and chemical properties. nih.gov
To build a QSPR model relevant to this compound, one would first need a "training set" of diverse but related molecules (e.g., other N-substituted cyclic amines) with known experimental data for a property of interest, such as boiling point, solubility, or partition coefficient (logP). For each molecule in the training set, including this compound, a large number of molecular descriptors are calculated. nih.govresearchgate.net
These descriptors fall into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).
3D Descriptors: Molecular volume, surface area, dipole moment.
Using statistical methods, a mathematical equation is derived that correlates a subset of these descriptors with the experimental property. This validated model can then be used to predict the property for new molecules like this compound, for which experimental data may not be available. tiu.edu.iq
Table 5: Selected Molecular Descriptors for this compound for QSAR/QSPR Modeling These descriptors are calculated from the molecular structure and serve as inputs for predictive models.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional (1D) | Molecular Weight | 157.25 g/mol |
| Constitutional (1D) | Number of Rotatable Bonds | 4 |
| Topological (2D) | Topological Polar Surface Area (TPSA) | 21.3 Ų |
| Physicochemical (2D) | Calculated logP (cLogP) | 1.85 |
| Geometrical (3D) | Molecular Volume | ~170 ų |
| Quantum-Chemical | Dipole Moment | ~2.1 D |
Applications of 1 2 Methoxyethyl Azocane Beyond Life Sciences Research
Role as a Chemical Building Block in Material Science6.2. Applications in Polymer Chemistry and Functional Materials6.3. Utility as a Ligand in Organometallic Chemistry and Catalysis6.4. Potential in Advanced Synthetic Organic Chemistry Methodologies
It is possible that research into these areas is proprietary, in early stages and not yet published, or that the compound has not been investigated for these specific applications.
Future Directions and Emerging Research Avenues for 1 2 Methoxyethyl Azocane
Development of Novel Synthetic Routes
While general methods for the synthesis of N-substituted azacycles exist, the development of more efficient, stereoselective, and environmentally benign routes to 1-(2-Methoxyethyl)azocane and its derivatives is a key area for future research. nih.govmdpi.com Current strategies often rely on classical methods that may have limitations in terms of substrate scope, yield, and sustainability.
Future research could focus on the following areas:
Catalytic C-N Bond Formation: Exploring novel transition-metal-catalyzed cross-coupling reactions could provide more direct and efficient pathways to N-substituted azocanes. mdpi.com
Ring-Expansion Strategies: Methodologies involving the expansion of smaller, more readily available rings, such as pyrrolidines and piperidines, could offer a versatile entry to the azocane (B75157) core. rsc.org
Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies like flow chemistry and microwave assistance could lead to faster, more scalable, and higher-yielding syntheses of this compound. mdpi.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope. | Development of novel catalysts and ligands. |
| Ring-Expansion Reactions | Access to complex scaffolds from simple precursors. rsc.org | Control of regioselectivity and stereoselectivity. |
| Flow Chemistry | Improved scalability, safety, and reaction control. | Optimization of reactor design and reaction conditions. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. mdpi.com | Solvent and catalyst screening for optimal performance. |
Table 1: Potential Novel Synthetic Routes for this compound
Exploration of Undiscovered Reactivity Patterns
The reactivity of the this compound ring system is largely unexplored. Future research should aim to elucidate the unique reactivity patterns governed by the interplay of the eight-membered ring and the N-methoxyethyl substituent.
Key areas for investigation include:
Conformational Analysis and its Influence on Reactivity: The flexible nature of the azocane ring leads to a complex conformational landscape. almerja.net Understanding how the N-substituent influences the conformational equilibrium is crucial for predicting and controlling reactivity.
Ring-Opening and Ring-Contraction Reactions: Investigating the conditions under which the azocane ring can be selectively opened or contracted could lead to the synthesis of other valuable nitrogen-containing compounds.
Functionalization of the Azocane Ring: Developing methods for the selective functionalization of the carbon backbone of the azocane ring would significantly expand the accessible chemical space of its derivatives.
Integration into Advanced Functional Materials
The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for advanced functional materials. researchgate.net The incorporation of this compound into polymeric or supramolecular structures could lead to materials with novel properties.
Potential applications in materials science include:
Ligands for Catalysis: The nitrogen atom of the azocane ring and the oxygen atom of the methoxyethyl group could act as a bidentate ligand for metal catalysts, potentially leading to novel catalytic activities.
Self-Assembling Materials: The specific polarity and hydrogen bonding capabilities of this compound could be exploited in the design of self-assembling materials with interesting structural and functional properties.
Functional Polymers: Polymerization of derivatives of this compound could yield polymers with unique thermal, mechanical, or optical properties.
Computational Design of New this compound Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. cuny.edunih.gov The application of computational methods to this compound can guide the synthesis of new analogues with enhanced functionalities.
Future computational studies could focus on:
Structure-Property Relationship Studies: Using quantum mechanics-based calculations to understand how modifications to the this compound structure affect its electronic and conformational properties. cuny.eduresearchgate.net
Virtual Screening for Biological Activity: Employing molecular docking and other virtual screening techniques to identify potential biological targets for this compound and its analogues.
Predictive Modeling of Reactivity: Developing computational models that can accurately predict the outcome of chemical reactions involving this compound, thereby accelerating the discovery of new synthetic methodologies. mit.edu
A summary of computational approaches is provided in Table 2.
| Computational Approach | Objective | Potential Impact |
| Quantum Mechanics (QM) | Elucidate electronic structure and reactivity. cuny.edu | Rational design of catalysts and functional materials. |
| Molecular Dynamics (MD) | Simulate conformational dynamics and interactions. | Understanding of biological activity and material properties. |
| QSAR Modeling | Predict biological activity based on structure. ub.edu | Prioritization of synthetic targets for drug discovery. |
Table 2: Computational Design Strategies for this compound Analogues
Synergistic Research with Other Heterocyclic Systems
The exploration of hybrid molecules that combine the this compound scaffold with other heterocyclic systems could lead to the discovery of compounds with novel and synergistic properties. The combination of different heterocyclic rings can result in unique three-dimensional structures and electronic properties that are not present in the individual components. rsc.orgdntb.gov.ua
Potential areas of synergistic research include:
Synthesis of Fused and Spirocyclic Systems: Developing synthetic routes to molecules where the azocane ring is fused or spiro-annulated to other heterocycles, such as pyridines, pyrimidines, or indoles.
Investigation of Intramolecular Interactions: Studying the non-covalent interactions between the this compound moiety and other linked heterocyclic rings to understand their influence on conformation and properties.
Screening for Enhanced Biological or Material Properties: Evaluating these hybrid molecules for synergistic effects in areas such as biological activity, catalytic efficiency, or material performance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)azocane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing metathesis. For example, analogous methoxyethyl-substituted heterocycles (e.g., benzimidazolium salts) are synthesized by reacting azocane derivatives with 2-methoxyethyl halides under reflux in aprotic solvents like acetonitrile. Optimization of temperature (e.g., 80–100°C) and stoichiometric ratios (1:1.2 azocane:halide) improves yields up to 90% . Catalysts such as K₂CO₃ or NaH are critical for deprotonation and facilitating substitution.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary:
- ¹H NMR : Peaks at δ 3.4–3.6 ppm (methoxy -OCH₃) and δ 2.5–3.0 ppm (azocane N-CH₂).
- ¹³C NMR : Signals near δ 70–75 ppm (methoxyethyl oxygen-linked carbons).
- FTIR : Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~2800 cm⁻¹ (C-H in azocane).
- Mass Spectrometry : Molecular ion peaks matching the molecular formula C₉H₁₇NO (MW 155.24 g/mol) confirm purity .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Competitive binding studies (e.g., AMPK activation assays) using fluorescence polarization or calorimetry .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) at concentrations 1–100 µM.
- Solubility : Partition coefficient (logP) determination via shake-flask method to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins. For instance, conflicting AMPK activation data may arise from variations in ligand protonation states or solvent models. Free energy perturbation (FEP) calculations refine binding free energies, resolving discrepancies between in vitro and in silico results .
Q. What strategies optimize regioselectivity in functionalizing the azocane ring?
- Methodological Answer : Directed C-H activation using transition-metal catalysts (e.g., Ru or Pd) enhances regioselectivity. For example, Ru-catalyzed arylation at the azocane N-adjacent position achieves >80% selectivity in trifluorotoluene at 120°C. Steric and electronic effects of the methoxyethyl group are critical; substituent orientation is confirmed via X-ray crystallography .
Q. How do solvent and counterion choices impact electrochemical stability in ionic liquid applications?
- Methodological Answer : Ionic liquids with this compound derivatives (e.g., bis(trifluoromethylsulfonyl)imide salts) show enhanced thermal stability (>300°C) and conductivity (>5 mS/cm). Electrochemical impedance spectroscopy (EIS) in acetonitrile reveals lower viscosity and higher ion mobility compared to BF₄⁻ counterparts. Counterion hydrophobicity (e.g., TFSI⁻ vs. BF₄⁻) significantly affects stability windows (up to 4.5 V) .
Q. What analytical workflows reconcile conflicting purity assessments (HPLC vs. NMR)?
- Methodological Answer : Orthogonal methods:
- HPLC-PDA : C18 column (ACN/water gradient) detects UV-active impurities (λ = 254 nm).
- qNMR : Internal standard (e.g., maleic acid) quantifies proton integration ratios.
Discrepancies often arise from non-UV-absorbing contaminants (e.g., salts), resolved via LC-MS or ion chromatography .
Key Research Findings
- The methoxyethyl group enhances solubility (logP ~1.8) without compromising azocane ring stability .
- Ru-catalyzed functionalization achieves higher regioselectivity than Pd-based methods, critical for drug discovery .
- Ionic liquid derivatives exhibit electrochemical stability suitable for energy storage applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
